molecular formula C18H18N2O6S B509105 N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663168-51-2

N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B509105
CAS No.: 663168-51-2
M. Wt: 390.4g/mol
InChI Key: XETDBMBKISFZKN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a synthetic small molecule characterized by a benzisothiazolone core modified with a 1,1-dioxide group and a propanamide side chain linked to a 2,4-dimethoxyphenyl substituent. The compound’s molecular formula is C₁₉H₁₉N₂O₆S, with an average molecular mass of 403.43 g/mol. Its structure includes a sulfonamide-like moiety (1,1-dioxido-3-oxo-benzisothiazolyl) and methoxy groups on the aromatic ring, which influence its electronic and steric properties.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-25-12-7-8-14(15(11-12)26-2)19-17(21)9-10-20-18(22)13-5-3-4-6-16(13)27(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETDBMBKISFZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, with the CAS number 663168-51-2, is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C18H18N2O6SC_{18}H_{18}N_{2}O_{6}S, and it possesses a complex structure that may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features:

  • Molecular Weight : 390.41 g/mol
  • Functional Groups : It includes a dimethoxyphenyl group and a benzisothiazole moiety, which are often associated with various biological activities.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its antimicrobial properties and potential as an inhibitor for specific enzymes. The following sections detail findings from various studies.

Antimicrobial Activity

A study evaluated a series of benzisothiazole derivatives for antimicrobial properties. Although specific data on this compound was not isolated in the literature, compounds with similar structures demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against pathogens including both Gram-positive and Gram-negative bacteria .

Case Study 1: Synthesis and Antimicrobial Evaluation

A synthesis study involving related benzisothiazole compounds reported that many derivatives exhibited promising antimicrobial activity. The best-performing compounds were further analyzed through molecular docking studies to elucidate their interaction with target proteins . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Computational Docking and Drug-Like Properties

Computational studies have been employed to assess the drug-like properties of synthesized benzisothiazole derivatives. These studies indicated favorable pharmacokinetic profiles for several compounds, suggesting that modifications could lead to improved therapeutic agents .

Data Summary Table

Property Value
CAS Number 663168-51-2
Molecular Formula C18H18N2O6S
Molecular Weight 390.41 g/mol
Antimicrobial Activity (MIC) 10.7 - 21.4 μmol/mL (similar compounds)
Enzyme Inhibition (IC50) Micromolar range (similar compounds)

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as a COX-II inhibitor , which is crucial in the treatment of inflammatory diseases. COX-II inhibitors are known for their ability to reduce pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzisothiazole moiety can enhance the inhibitory potency against COX-II. For instance, derivatives with different substituents on the aromatic rings have shown varying degrees of activity, suggesting that fine-tuning the molecular structure can lead to more effective drugs .

Pharmacological Studies

Recent pharmacological studies have demonstrated that N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide exhibits:

  • Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in vitro and in vivo models.
  • Analgesic Properties : Its ability to inhibit COX-II suggests potential use as an analgesic agent in pain management therapies.

Case Studies

  • In Vivo Efficacy : A study evaluated the anti-inflammatory effects of the compound in animal models, demonstrating a reduction in paw edema comparable to standard COX-II inhibitors like Celecoxib. The results indicated a favorable safety profile with minimal side effects observed during treatment .
  • Mechanism of Action : Investigations into its mechanism revealed that the compound inhibits prostaglandin synthesis by selectively targeting COX-II enzymes, thus providing insights into its therapeutic mechanisms .

Industrial Applications

Beyond medicinal uses, this compound may find applications in:

  • Agricultural Chemistry : Its antimicrobial properties suggest potential use as a pesticide or herbicide.
  • Cosmetic Formulations : Given its safety profile and effectiveness against inflammation, it could be incorporated into skincare products aimed at reducing skin irritation and redness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzisothiazolone-dioxide core but differ in substituents on the phenyl ring or propanamide chain. These variations significantly impact physicochemical properties, solubility, and biological activity. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
N-(2,4-dimethoxyphenyl)-propanamide derivative 2,4-dimethoxyphenyl C₁₉H₁₉N₂O₆S 403.43 CAS: 663168-51-2; Supplier: ECHEMI
N-(3-Acetylphenyl) analogue 3-acetylphenyl C₁₈H₁₆N₂O₅S 372.40 ChemSpider ID: 1104262; Potential directing group for metal catalysis
N-(4-Chloro-3-nitrophenyl) analogue 4-chloro-3-nitrophenyl C₁₆H₁₂ClN₃O₆S 409.80 High molecular weight; electron-withdrawing groups enhance stability
N-(2-Chlorophenyl) analogue 2-chlorophenyl C₁₆H₁₃ClN₂O₄S 364.80 Supplier: HANGZHOU JHECHEM; used in drug intermediates
N-Phenyl analogue Phenyl C₁₆H₁₄N₂O₄S 330.36 Basic scaffold; lower solubility due to lack of polar groups

Impact of Substituents

  • Electron-Donating Groups (e.g., Methoxy): The 2,4-dimethoxy groups in the target compound enhance solubility in polar solvents compared to non-substituted analogues (e.g., N-phenyl derivative).
  • Electron-Withdrawing Groups (e.g., Nitro, Acetyl) : The N-(4-chloro-3-nitrophenyl) derivative (MW 409.80 g/mol) exhibits higher stability due to nitro and chloro groups, which may improve metabolic resistance. The acetyl group in the N-(3-acetylphenyl) analogue introduces a ketone functional group, enabling participation in coordination chemistry.

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